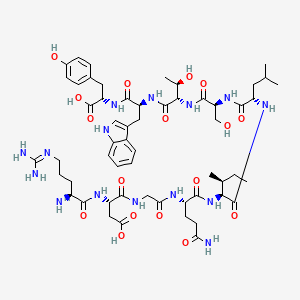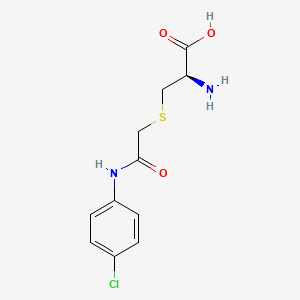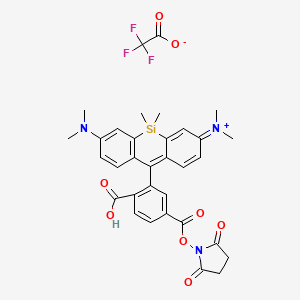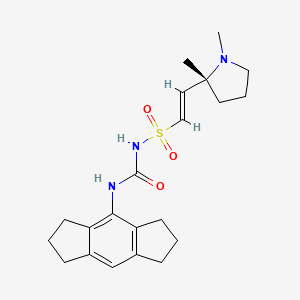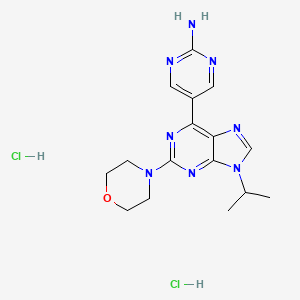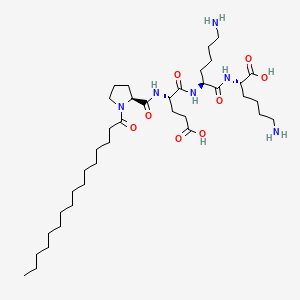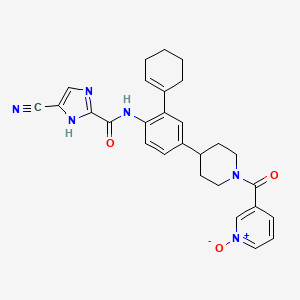
PI3K|A-IN-19
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PI3K|A-IN-19 is a selective inhibitor of the phosphoinositide 3-kinase alpha (PI3Kα) isoform. Phosphoinositide 3-kinases are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. The PI3Kα isoform, in particular, plays a crucial role in oncogenic signaling pathways, making it a significant target for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PI3K|A-IN-19 involves multiple steps, including the formation of key intermediates and their subsequent functionalizationReaction conditions often involve the use of specific catalysts, solvents, and temperature controls to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis while maintaining stringent quality control measures. This involves optimizing reaction conditions, purification processes, and ensuring the reproducibility of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for quality assurance .
Chemical Reactions Analysis
Types of Reactions
PI3K|A-IN-19 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Catalysts such as palladium on carbon (Pd/C) and solvents like dichloromethane are frequently used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
PI3K|A-IN-19 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the PI3Kα signaling pathway and its role in various cellular processes.
Biology: Employed in research to understand the molecular mechanisms of cell growth, proliferation, and survival.
Medicine: Investigated for its potential therapeutic applications in treating cancers that exhibit aberrant PI3Kα activity.
Industry: Utilized in the development of targeted therapies and personalized medicine approaches
Mechanism of Action
PI3K|A-IN-19 exerts its effects by selectively inhibiting the PI3Kα isoform. This inhibition disrupts the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth and survival. By blocking this pathway, this compound can induce apoptosis (programmed cell death) and inhibit tumor growth. The molecular targets include the p110α catalytic subunit of PI3Kα, and the downstream effects involve reduced phosphorylation of AKT and mTOR .
Comparison with Similar Compounds
Similar Compounds
Alpelisib: Another selective PI3Kα inhibitor used in the treatment of breast cancer.
Uniqueness
PI3K|A-IN-19 is unique in its high selectivity for the PI3Kα isoform, which minimizes off-target effects and enhances its therapeutic potential. Compared to other inhibitors, this compound exhibits improved potency and reduced toxicity, making it a promising candidate for further clinical development .
Properties
Molecular Formula |
C28H28N6O3 |
|---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
5-cyano-N-[2-(cyclohexen-1-yl)-4-[1-(1-oxidopyridin-1-ium-3-carbonyl)piperidin-4-yl]phenyl]-1H-imidazole-2-carboxamide |
InChI |
InChI=1S/C28H28N6O3/c29-16-23-17-30-26(31-23)27(35)32-25-9-8-21(15-24(25)20-5-2-1-3-6-20)19-10-13-33(14-11-19)28(36)22-7-4-12-34(37)18-22/h4-5,7-9,12,15,17-19H,1-3,6,10-11,13-14H2,(H,30,31)(H,32,35) |
InChI Key |
ZKTXNDLMIQBAIK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)C2=C(C=CC(=C2)C3CCN(CC3)C(=O)C4=C[N+](=CC=C4)[O-])NC(=O)C5=NC=C(N5)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


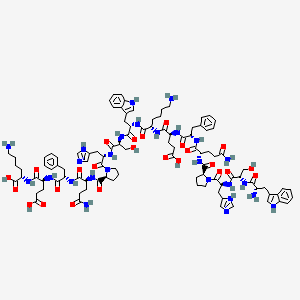
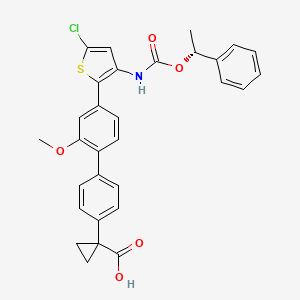
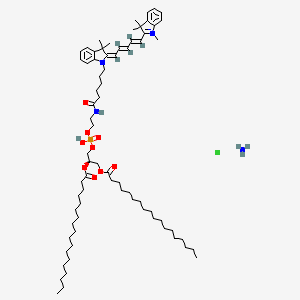


![5-Hydroxytetracyclo[10.2.1.02,11.04,9]pentadeca-4(9),5,7-triene-3,10-dione](/img/structure/B12374393.png)
